molecular formula C16H11ClN2S B5853122 2-(2-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole

2-(2-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B5853122
M. Wt: 298.8 g/mol
InChI Key: ZTPJZBIKGHREGI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of both imidazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 2-aminobenzenethiol and 2-chlorobenzaldehyde in the presence of a catalyst such as iodine or a metal catalyst like copper . The reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity.

    Pathways Involved: The compound can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Similar structure but lacks the imidazole ring.

    2-(2-Chlorophenyl)benzothiazole: Similar structure but lacks the methyl group and imidazole ring.

    6-Methylimidazo[2,1-b][1,3]benzothiazole: Similar structure but lacks the chlorophenyl group.

Uniqueness

2-(2-Chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole is unique due to its combined imidazole and benzothiazole rings, which confer distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in organic synthesis and its efficacy in medicinal applications .

Properties

IUPAC Name

2-(2-chlorophenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2S/c1-10-6-7-14-15(8-10)20-16-18-13(9-19(14)16)11-4-2-3-5-12(11)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPJZBIKGHREGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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